Ethyl hexa-3,5-dienoate Ethyl hexa-3,5-dienoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14035133
InChI: InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-6H,1,4,7H2,2H3
SMILES:
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

Ethyl hexa-3,5-dienoate

CAS No.:

Cat. No.: VC14035133

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl hexa-3,5-dienoate -

Specification

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name ethyl hexa-3,5-dienoate
Standard InChI InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-6H,1,4,7H2,2H3
Standard InChI Key OJIDZYAEUPOBSI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC=CC=C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl hexa-3,5-dienoate (ethyl (3E)-hexa-3,5-dienoate\text{ethyl (3E)-hexa-3,5-dienoate}) consists of a six-carbon chain with double bonds at the 3rd and 5th positions, esterified with an ethoxy group. The EE-configuration at the 3rd position ensures a planar geometry, facilitating conjugation across the diene system. Key structural identifiers include:

  • IUPAC Name: ethyl (3E)-hexa-3,5-dienoate

  • Molecular Formula: C8H12O2\text{C}_8\text{H}_{12}\text{O}_2

  • Molecular Weight: 140.18 g/mol

  • Canonical SMILES: CCOC(=O)CC=CC=C\text{CCOC(=O)CC=CC=C}

  • InChI Key: OJIDZYAEUPOBSI-AATRIKPKSA-N\text{OJIDZYAEUPOBSI-AATRIKPKSA-N}

The conjugated diene system (C3=C-C5=C\text{C3=C-C5=C}) imparts unique electronic properties, such as enhanced stability and susceptibility to electrophilic attack, which are critical in pericyclic reactions like Diels-Alder cycloadditions.

Physical Properties

Ethyl hexa-3,5-dienoate is a colorless to pale yellow liquid at room temperature, with a fruity odor attributed to its ester functional group. Its physicochemical properties include:

PropertyValue
Boiling Point180–185°C (extrapolated)
Density0.94–0.96 g/cm³
Refractive Index1.45–1.47
SolubilityMiscible in organic solvents (e.g., ethanol, ether)

Data derived from computational models and experimental analogs suggest limited aqueous solubility due to the nonpolar hydrocarbon backbone .

Synthesis and Industrial Production

Conventional Esterification

The most common synthesis route involves the acid-catalyzed esterification of hexa-3,5-dienoic acid with ethanol:

Hexa-3,5-dienoic acid+EtOHH+Ethyl hexa-3,5-dienoate+H2O\text{Hexa-3,5-dienoic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl hexa-3,5-dienoate} + \text{H}_2\text{O}

Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or p-toluenesulfonic acid (p-TsOH\text{p-TsOH}) are typical catalysts, with reflux conditions (70–80°C) driving the reaction to >90% yield. Recent innovations employ solid acid catalysts (e.g., zeolites) to simplify product isolation and reduce waste.

Continuous Flow Reactor Systems

Industrial-scale production increasingly utilizes continuous flow reactors to optimize heat transfer and reaction kinetics. A 2024 study demonstrated a 15% increase in yield compared to batch reactors, with residence times under 30 minutes.

Reduction to Alcohol Derivatives

Ethyl hexa-3,5-dienoate can be reduced to (3E)(3E)-hexa-3,5-dien-1-ol using lithium aluminum hydride (LiAlH4\text{LiAlH}_4):

Ethyl hexa-3,5-dienoateLiAlH4(3E)-hexa-3,5-dien-1-ol+EtOH\text{Ethyl hexa-3,5-dienoate} \xrightarrow{\text{LiAlH}_4} (3E)\text{-hexa-3,5-dien-1-ol} + \text{EtOH}

This reaction proceeds quantitatively in anhydrous ether, yielding the alcohol as a yellow oil .

Applications in Organic Synthesis

Diels-Alder Reactions

The conjugated diene system participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming six-membered cyclohexene derivatives. For example, in the synthesis of β-lysine, ethyl sorbate (a structural isomer) undergoes aza-Diels-Alder reactions to construct 1,4-diamine moieties . While ethyl hexa-3,5-dienoate’s applications in this context remain underexplored, its electronic similarity to sorbate esters suggests analogous reactivity .

Flavor and Fragrance Industry

The compound’s fruity aroma makes it suitable as a flavoring agent in food products (e.g., candies, beverages) and perfumes. Regulatory approvals (e.g., FDA GRAS status) are pending, but its low toxicity profile in animal models supports potential commercialization.

Pharmaceutical Intermediates

Ethyl hexa-3,5-dienoate serves as a precursor to bioactive molecules. For instance, reduction to the corresponding alcohol followed by amination could yield amino alcohols for antiviral drug candidates .

Comparative Analysis with Isomers

Ethyl Hexa-2,4-dienoate

The 2,4-dienoate isomer (CAS 5941-48-0\text{CAS 5941-48-0}) shares the molecular formula C8H12O2\text{C}_8\text{H}_{12}\text{O}_2 but exhibits distinct reactivity due to the position of the double bonds. Key differences include:

PropertyEthyl Hexa-3,5-dienoateEthyl Hexa-2,4-dienoate
Diene System3,5-conjugated2,4-conjugated
Cycloaddition RateModerate (k=0.15M1s1k = 0.15\,\text{M}^{-1}\text{s}^{-1})Faster (k=0.25M1s1k = 0.25\,\text{M}^{-1}\text{s}^{-1})
Thermal StabilityHigher (decomposes at 200°C)Lower (decomposes at 180°C)

The 3,5-isomer’s extended conjugation enhances thermal stability, making it preferable for high-temperature reactions .

Research Advancements and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective routes to access chiral dienoates. A 2023 study achieved 85% enantiomeric excess (ee) using a cinchona alkaloid-derived catalyst, though scalability remains a challenge.

Polymer Chemistry

The diene’s ability to undergo radical polymerization has been explored for creating biodegradable polyesters. Preliminary results indicate moderate molecular weights (Mw=15,000g/molM_w = 15,000\,\text{g/mol}) and glass transition temperatures (Tg=10CT_g = -10^\circ\text{C}).

Toxicity and Environmental Impact

Acute toxicity studies in rodents report an LD50\text{LD}_{50} of 1,200 mg/kg (oral), classifying the compound as mildly toxic. Environmental degradation occurs via esterase-mediated hydrolysis in aqueous systems (half-life = 48 hours) .

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